molecular formula C7H4FIO B1387218 5-Fluoro-2-iodobenzaldehyde CAS No. 877264-44-3

5-Fluoro-2-iodobenzaldehyde

Cat. No.: B1387218
CAS No.: 877264-44-3
M. Wt: 250.01 g/mol
InChI Key: KSDLYLRIDDWCNS-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO. It consists of a benzene ring substituted with a fluorine atom at the 5-position and an iodine atom at the 2-position, along with an aldehyde group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 5-fluorobenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (copper, palladium).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Oxidation: 5-Fluoro-2-iodobenzoic acid.

    Reduction: 5-Fluoro-2-iodobenzyl alcohol

Scientific Research Applications

5-Fluoro-2-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile, participating in various substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-iodobenzaldehyde: Similar structure but with different substitution pattern.

    4-Fluoro-2-iodobenzaldehyde: Fluorine atom at the 4-position instead of the 5-position.

    5-Fluoro-2-bromobenzaldehyde: Bromine atom instead of iodine at the 2-position

Uniqueness

5-Fluoro-2-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This unique substitution pattern allows for selective reactions and the formation of specific derivatives that may not be achievable with other similar compounds .

Properties

IUPAC Name

5-fluoro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDLYLRIDDWCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652091
Record name 5-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877264-44-3
Record name 5-Fluoro-2-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877264-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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